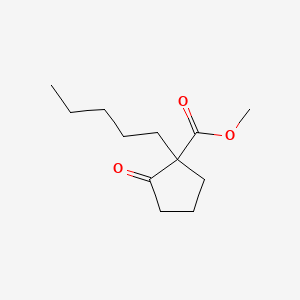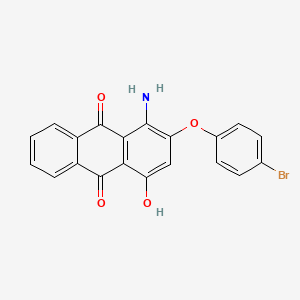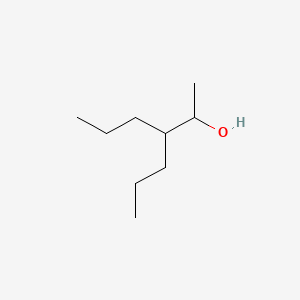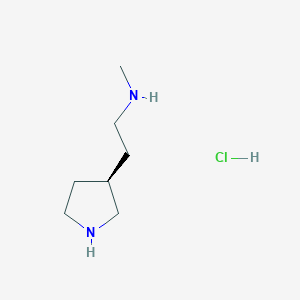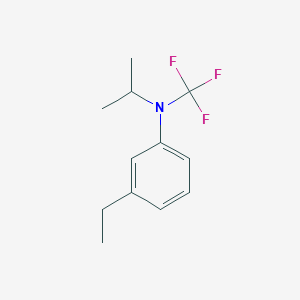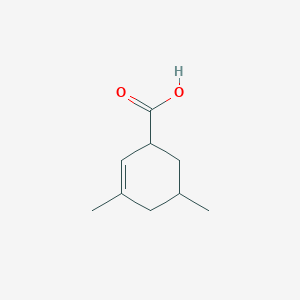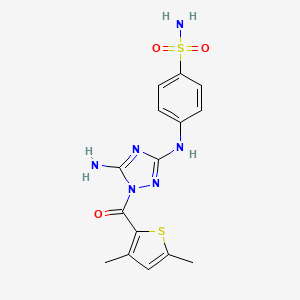
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)propan-2-amine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of a suitable precursor with a trifluoromethylating agent under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-((2-(trifluoromethyl)pyrrolidin-1-yl)methyl)propan-2-amine
- N-((1-(difluoromethyl)pyrrolidin-2-yl)methyl)propan-2-amine
- N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)butan-2-amine
Uniqueness
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)propan-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .
Properties
Molecular Formula |
C9H17F3N2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
N-[[1-(trifluoromethyl)pyrrolidin-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C9H17F3N2/c1-7(2)13-6-8-4-3-5-14(8)9(10,11)12/h7-8,13H,3-6H2,1-2H3 |
InChI Key |
YPKLURBNFWHMFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1CCCN1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Naphtho[1,8-BC]furan](/img/structure/B13957335.png)
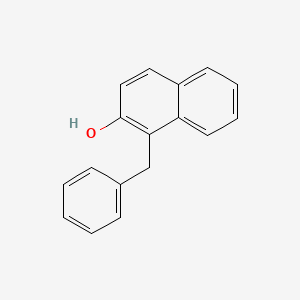
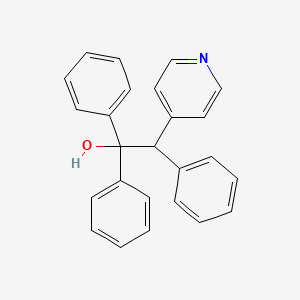
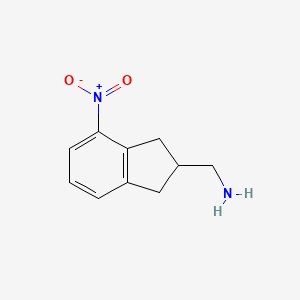
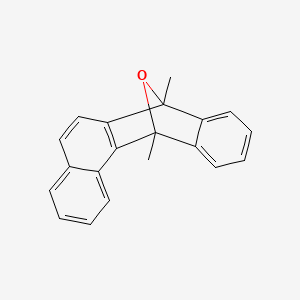
![2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate](/img/structure/B13957367.png)
